4-(Tert-butyl)benzenecarbaldehyde Oxime: Technical Guide
4-(Tert-butyl)benzenecarbaldehyde Oxime: Technical Guide
Executive Summary
4-(Tert-butyl)benzenecarbaldehyde oxime (also known as 4-tert-butylbenzaldoxime) is a crystalline organic compound serving as a critical lipophilic building block in medicinal chemistry and agrochemical synthesis.[1][2] Characterized by the presence of a bulky tert-butyl group, this oxime exhibits enhanced solubility in non-polar solvents and distinct steric properties compared to unsubstituted benzaldoximes.
It functions primarily as a stable intermediate for the synthesis of 4-tert-butylbenzonitrile and 4-tert-butylbenzylamine , both of which are precursors to high-value active pharmaceutical ingredients (APIs) and fungicides like Fenpropimorph .[1] Recent applications have expanded its utility into metallurgic extraction (Pd(II) ligands) and flow chemistry for nitroalkane generation.[1]
Part 1: Chemical Identity & Physical Properties[1]
Nomenclature and Identification
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IUPAC Name: 4-(1,1-Dimethylethyl)benzaldehyde oxime[1]
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Common Synonyms: 4-tert-butylbenzaldoxime; p-tert-butylbenzaldehyde oxime[1]
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Parent Aldehyde CAS: 939-97-9 (4-tert-butylbenzaldehyde)[1][3]
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Oxime CAS: 180261-48-7 (generic/isomer mix); specific isomers may carry distinct numbers.[1]
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Molecular Formula: C₁₁H₁₅NO[1]
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Molecular Weight: 177.24 g/mol
Physical & Spectroscopic Data
The compound exists as two geometric isomers (E and Z), typically favoring the E-isomer (trans) under thermodynamic control.[1]
| Property | Value / Description | Source |
| Appearance | White to colorless needle-like crystals | [1] |
| Melting Point | 104 – 106 °C | [1] |
| Solubility | Soluble in EtOH, DMSO, CHCl₃; Insoluble in water | [2] |
| Thermal Stability | Onset of decomposition ~223 °C; Energy >300 J/g | [3] |
1H NMR Characterization (DMSO-d₆, 500 MHz)
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δ 1.29-1.32: Singlet, 9H (Tert-butyl group)[1]
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δ 7.42: Doublet, 2H (J = 8.5 Hz, Aromatic protons meta to oxime)[1]
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δ 7.52: Doublet, 2H (J = 8.5 Hz, Aromatic protons ortho to oxime)[1]
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δ 8.10 - 8.14: Singlet, 1H (Aldymine proton, CH =N)[1]
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δ 11.12: Singlet, 1H (Hydroxyl proton, N-OH )[1]
Part 2: Synthesis Protocol
Reaction Mechanism
The synthesis proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon of 4-tert-butylbenzaldehyde, followed by acid-catalyzed dehydration.[1]
Caption: Nucleophilic addition-elimination pathway for oxime formation.[1]
Experimental Procedure (Self-Validating)
Scale: 50 mmol Yield: 92–95%[1]
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Preparation: In a 250 mL round-bottom flask, dissolve Hydroxylamine hydrochloride (5.13 g, 74 mmol, 1.5 eq) and Sodium Acetate (10.26 g, 125 mmol, 2.5 eq) in Deionized Water (40 mL).
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Addition: Add Ethanol (10 mL) to the aqueous solution. Slowly add 4-tert-butylbenzaldehyde (8.11 g, 50 mmol, 1.0 eq) while stirring.
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Note: The aldehyde is a liquid (mp -20°C, bp 130°C/25mmHg).[1] If it appears cloudy, add more ethanol until a clear/translucent emulsion forms.
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Reflux: Heat the mixture to reflux (approx. 85-90 °C) for 1–2 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot (Rf ~0.8) should disappear, replaced by the lower Rf oxime spot.
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour into ice-cold water (100 mL). The oxime will precipitate as a white solid.
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Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove residual salts.[1]
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Purification: Recrystallize from aqueous ethanol (EtOH:H₂O 8:2) to obtain pure needle-like crystals (mp 104–106 °C).
Part 3: Reactivity & Transformations[6][7][8]
This oxime serves as a "chemical hinge," capable of dehydrating to nitriles or rearranging to amides.
Caption: Primary divergent synthetic pathways for 4-tert-butylbenzaldoxime.[1]
Dehydration to Nitrile[9]
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Target: 4-tert-butylbenzonitrile (CAS 4210-32-6).[1]
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Reagents: Oxalyl chloride/DMSO/Et₃N (Swern-like) or simple thermal dehydration with Ac₂O.[1]
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Significance: The nitrile is a direct precursor to tetrazoles (sartans) and high-performance polymers.[1]
Beckmann Rearrangement
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Target: 4-tert-butylbenzamide.[1]
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Conditions: Acid catalysis (e.g., PPA or H₂SO₄).[1]
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Mechanism: Migration of the aryl group to the nitrogen atom, followed by hydrolysis.
Part 4: Applications in Drug Development
Fungicide Precursor (Fenpropimorph Analogues)
While industrial synthesis of Fenpropimorph (a morpholine fungicide) typically proceeds via the aldehyde condensation, the oxime provides a route to 4-tert-butylbenzylamine derivatives.[1]
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Mechanism: The lipophilic tert-butyl group anchors the molecule in the sterol biosynthesis pathway enzymes (specifically
-reductase inhibition).[1] -
Research Utility: Oxime ethers of this scaffold are investigated for increased hydrolytic stability compared to the parent fungicide.
Metallurgic Extraction
Research indicates 4-tert-butylbenzaldoxime acts as a selective extractant for Palladium(II) from acidic chloride solutions [4].[1] The bulky tert-butyl group prevents the formation of "third phase" emulsions (crud) often seen with smaller oximes, making it ideal for microfluidic extraction systems.
Part 5: Safety & Handling
Thermal Hazards
CRITICAL WARNING: Oximes are potentially explosive if heated under confinement.
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DSC Data: Onset of decomposition is 223 °C with an enthalpy of >300 J/g [3].
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Protocol: Never distill the oxime to dryness at high temperatures. Ensure reaction temperatures for dehydration steps are carefully controlled (<120 °C recommended).
Toxicology[3]
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Skin/Eye: Irritant. The parent aldehyde is a sensitizer; treat the oxime with equal caution.
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Handling: Use nitrile gloves and work in a fume hood to avoid inhalation of dusts.
References
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Synthesis and Crystal Structure: Semantic Scholar / Tetrahedron Data. "Reaction of 4-tert-butylbenzaldehyde afforded the title compound as colorless needle-like crystals; mp 104–106 °C." [1]
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Solubility & NMR Data: RSC Advances, 2013, Supporting Information. "4-tert-Butylbenzaldehyde oxime (white solid, 92% yield): 1H NMR (500 MHz, DMSO-d6)..."
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Thermal Safety (DSC): Journal of Flow Chemistry / PMC. "Continuous Platform to Generate Nitroalkanes... DSC for oxime shows onset 223 °C." [1]
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Metallurgic Application: International Journal of Mineral Processing, 2011.[4] "Microfluidic extraction of copper... evaluating 4-tert-butylbenzaldehyde oxime as extractant."
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Parent Aldehyde Data: PubChem Compound Summary for CID 70324.
